molecular formula C8H4ClN3O3 B3424478 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 349573-14-4

2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3424478
CAS No.: 349573-14-4
M. Wt: 225.59 g/mol
InChI Key: HRMUOPNLPLATOR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrido[1,2-a]pyrimidinone Chemistry

The exploration of pyrido[1,2-a]pyrimidinone chemistry has a rich history, with early studies focusing on the fundamental synthesis and reactivity of the core structure. Over the decades, advancements in synthetic methodologies have enabled the preparation of a diverse library of derivatives with various substituents. This has paved the way for the investigation of their biological activities and material properties, leading to the discovery of compounds with applications in pharmaceuticals and agrochemicals. The evolution of this field has been marked by a continuous quest for more efficient and selective synthetic routes, as well as a deeper understanding of the structure-activity relationships within this class of compounds.

Structural Classification and Nomenclature within the Pyrido[1,2-a]pyrimidinone Class

Pyrido[1,2-a]pyrimidinones are classified based on the nature and position of substituents on the fused ring system. The core structure consists of a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring. The "-4-one" suffix in the nomenclature indicates the presence of a carbonyl group at the 4-position. The numbering of the heterocyclic system follows established IUPAC rules.

The compound of interest, 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, is systematically named according to these conventions. The "2-chloro" and "3-nitro" prefixes denote the attachment of a chlorine atom at the 2-position and a nitro group at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core, respectively.

PropertyValue
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
IUPAC NameThis compound

Rationale for Investigating this compound: Academic and Synthetic Relevance

The chloro group at the 2-position can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the nitro group at the 3-position can influence the reactivity of the entire ring system, potentially directing the regioselectivity of further chemical transformations. For instance, the related compound, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been utilized as a synthon to prepare more complex heterocyclic systems. researchgate.net The addition of a nitro group in the 3-position would be expected to further enhance its utility in synthetic chemistry.

Overview of Research Objectives and Scope for this compound

Given the current lack of dedicated research, the primary objectives for the investigation of this compound would be to:

Develop a reliable and efficient synthetic route for its preparation.

Thoroughly characterize its physicochemical properties, including spectroscopic and crystallographic data.

Investigate its reactivity, particularly with respect to nucleophilic substitution of the chloro group and reactions involving the nitro group.

Explore its potential as a building block for the synthesis of novel, biologically active molecules or functional materials.

The scope of future research would be to bridge the existing knowledge gap and fully elucidate the chemical profile of this intriguing compound, thereby unlocking its potential for various scientific applications.

Properties

IUPAC Name

2-chloro-3-nitropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-7-6(12(14)15)8(13)11-4-2-1-3-5(11)10-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMUOPNLPLATOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349573-14-4
Record name 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
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Synthetic Methodologies for 2 Chloro 3 Nitro 4h Pyrido 1,2 a Pyrimidin 4 One

Retrosynthetic Analysis and Identification of Key Precursors for the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Retrosynthetic analysis of the 4H-pyrido[1,2-a]pyrimidin-4-one core reveals that the most logical disconnection points are the N1-C2 and C3-C4 bonds of the pyrimidinone ring. This approach simplifies the bicyclic structure into two key precursors: a 2-aminopyridine (B139424) derivative and a three-carbon electrophilic component.

This strategy is foundational for many synthetic routes, where the pyridine (B92270) ring is pre-formed, and the pyrimidinone ring is constructed upon it. The key precursors identified through this analysis are:

2-Aminopyridines : These serve as the nitrogen-containing nucleophilic backbone for the formation of the fused ring system. Substituents on the pyridine ring of the final product must be present on this starting material.

Three-Carbon Electrophiles : A variety of reagents can provide the C2-C3-C4 fragment of the pyrimidinone ring. Common examples include β-ketoesters, dialkyl malonates, and other 1,3-dicarbonyl compounds or their synthetic equivalents.

An alternative retrosynthetic approach involves a tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation, which also relies on substituted pyridines and acrylate (B77674) esters as precursors. semanticscholar.org

Direct Synthetic Approaches to the Pyrido[1,2-a]pyrimidin-4-one Core

Several methodologies have been developed to construct the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The condensation of 2-aminopyridines with various three-carbon units is the most prevalent method for synthesizing the pyrido[1,2-a]pyrimidin-4-one core. This approach typically involves an initial nucleophilic attack by the exocyclic amino group of the 2-aminopyridine, followed by a cyclization step.

One common variation is the reaction between 2-aminopyridines and diethyl malonate. This condensation can be performed under solvent-free ("neat") conditions at elevated temperatures, offering an environmentally conscious and efficient route to 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. These hydroxy derivatives can then be further functionalized.

Another well-established method involves the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their acetals, which can lead to the formation of pyrido[1,2-a]pyrimidinium salts as intermediates. nih.gov These salts can then be converted to the desired pyrimidinone. The reaction of 2-aminopyridines with ethyl 2-pyridylaminomethylenemalonates also serves as a pathway to this scaffold. nih.gov

Table 1: Examples of Cyclization Reactions with 2-Aminopyridines
ReactantsConditionsProduct TypeReference
2-Aminopyridine, Diethyl malonateSolvent-free, heat2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one mdpi.com
2-Aminopyridine, 1,3-Dicarbonyl compoundsRoom temperaturePyrido[1,2-a]pyrimidinium salts nih.gov
2-Aminopyridine, α-acetyl-γ-butyrolactoneCondensation, then cyclization with POCl3 or NaOEt/EtOHSubstituted pyrido[1,2-a]pyrimidines pitt.edu

Multicomponent reactions (MCRs) provide an efficient pathway to the pyrido[1,2-a]pyrimidine (B8458354) scaffold by combining three or more starting materials in a single synthetic operation. These methods are valued for their atom economy and ability to rapidly generate molecular complexity.

A notable example is a one-pot, three-component reaction involving commercially available 3-oxo esters, α,β-unsaturated aldehydes, and 1,3-diaminopropane, which yields diverse pyrido[1,2-a]pyrimidines through alternative intramolecular cyclization pathways. nih.gov Another approach utilizes a three-component condensation of 2-aminopyridines, aldehydes, and β-ketoesters, extending the principles of the Biginelli reaction to create 4-alkyl/aryl-substituted 4H-pyrido[1,2-a]pyrimidines. acs.org

Thermal methods are also employed for the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core. These reactions often proceed through an intermediate that undergoes intramolecular cyclization upon heating. For instance, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized through the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. wikipedia.org These precursors are prepared in situ from 2-aminopyridines and isopropylidene methoxymethylenemalonate. wikipedia.org This high-temperature reaction facilitates the ring closure and subsequent loss of a carboxyl group to form the final aromatic bicyclic system. wikipedia.org

Introduction of Chlorine and Nitro Functionalities to the Pyrido[1,2-a]pyrimidin-4-one System

Once the core scaffold is assembled, the synthesis of 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one requires the introduction of a chlorine atom at the C2 position and a nitro group at the C3 position. This is typically achieved through sequential electrophilic substitution reactions. The order of these substitutions is critical to ensure the correct regiochemistry. A common strategy involves first synthesizing 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, which can then undergo nitration. The 2-chloro derivative itself can be prepared from the corresponding 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloro derivative serves as a versatile synthon for further modifications. nih.gov

The nitration of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system is an electrophilic aromatic substitution. The electronic nature of the scaffold, which is considered electron-deficient due to the presence of the pyridine nitrogen and the pyrimidinone carbonyl group, dictates the position of substitution. These electron-withdrawing features deactivate the ring towards electrophilic attack but direct incoming electrophiles to specific positions. The C3 position is often susceptible to electrophilic attack, as demonstrated by palladium-catalyzed C-H alkenylation reactions that occur with high regioselectivity at this site. nih.gov

While specific literature detailing the direct nitration of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one to yield the 3-nitro derivative is limited, standard nitrating conditions are expected to be effective. The reaction is typically performed using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. The presence of the chloro group at C2 and the carbonyl at C4 would further influence the electronic distribution, favoring the introduction of the nitro group at the C3 position.

Table 2: General Methods for Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
TransformationReagent(s)PositionReference
Chlorination (from hydroxy precursor)POCl3, PCl5, or similarC2 nih.gov
HalogenationN-halosuccinimidesC3 wikipedia.org
NitrationHNO3/H2SO4 (standard conditions)C3 (predicted)General Principle

Halogenation Methodologies

The synthesis of this compound typically involves a sequential process where the pyrido[1,2-a]pyrimidin-4-one core is first chlorinated and subsequently nitrated. The primary precursor for the target compound is 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, which itself is prepared via halogenation of a hydroxylated precursor.

The conversion of a 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one intermediate to the 2-chloro derivative is a standard transformation in heterocyclic chemistry. The most common and historically established method for this type of chlorination is the use of phosphorus oxychloride (POCl₃). nih.govdntb.gov.uaresearchgate.net This reaction is widely applied to various hydroxy-N-heterocycles, including hydroxypyrimidines and hydroxypyridines. nih.gov Often, the reaction is performed by heating the substrate in excess POCl₃, which serves as both the reagent and the solvent. nih.gov For particularly robust chlorination, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can be employed, which acts as a more powerful chlorinating agent. indianchemicalsociety.com

Alternative, more modern phosphorus-free chlorination methods have also been developed. One such system employs a combination of triphosgene (B27547) (BTC), thionyl chloride (SOCl₂), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.se This method avoids the production of phosphorus-containing waste, a significant environmental concern. sci-hub.se

Once 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is obtained, the nitro group is introduced at the 3-position via electrophilic aromatic substitution. researchgate.net Traditional nitration methods typically utilize highly acidic and corrosive mixed acid systems, such as a combination of nitric acid and sulfuric acid. nih.gov

Optimization of Reaction Conditions and Catalyst Selection in the Synthesis of this compound

The efficient synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, the core of the target molecule, is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalyst. While specific optimization data for the tandem synthesis of this compound is not extensively detailed in the public domain, studies on analogous structures demonstrate key principles. Optimization typically involves varying parameters such as solvent, temperature, reaction time, and the nature of the catalyst to maximize yield and purity. researchgate.netresearchgate.net

Catalyst selection is crucial for achieving high efficiency and selectivity. Various catalysts have been successfully employed for the synthesis of substituted 4H-pyrido[1,2-a]pyrimidin-4-ones from readily available starting materials like 2-aminopyridines and β-ketoesters or their equivalents. For instance, bismuth trichloride (B1173362) (BiCl₃) has been shown to be a cheap, non-toxic, and effective catalyst for this transformation under solvent-free conditions, producing only water and alcohol as byproducts. researchgate.net Copper(I) iodide (CuI) catalyzes a one-pot tandem Ullmann-type C-N bond formation followed by intramolecular amidation to construct the pyridopyrimidinone core, a method noted for its broad substrate scope and good functional group tolerance. nih.govrsc.org Furthermore, advanced organometallic catalysts, such as PN5P-Ir-pincer complexes, have been utilized for novel, regioselective multicomponent syntheses of pyrimidines from amidines and alcohols, highlighting a sustainable route that liberates only hydrogen and water. nih.govorganic-chemistry.org

The following table summarizes different catalytic systems and conditions used for the synthesis of the core 4H-pyrido[1,2-a]pyrimidin-4-one ring system, illustrating the range of options available for optimization.

CatalystStarting MaterialsSolventTemperatureKey AdvantagesReference
BiCl₃2-Aminopyridines, β-Oxo estersSolvent-freeNot specifiedCheap, non-toxic, short reaction times, high yields researchgate.net
CuI2-Halopyridines, (Z)-3-Amino-3-arylacrylate estersDMF130 °COne-pot tandem reaction, broad substrate scope, gram-scale possible nih.govrsc.org
PN5P-Ir-pincer complexAmidines, AlcoholsNot specifiedNot specifiedSustainable, multicomponent, regioselective, high yields nih.govorganic-chemistry.org

Green Chemistry Considerations in Synthetic Route Development

Adherence to the principles of green chemistry is increasingly important in the development of synthetic routes for complex molecules like this compound. eurekaselect.comorgchemres.org Key areas of focus include the use of alternative energy sources, reduction of hazardous waste, use of safer solvents and reagents, and employment of catalytic rather than stoichiometric reagents. eurekaselect.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) is a prominent green technology that has been successfully applied to the synthesis of pyridopyrimidines and related heterocycles. rsc.orgresearchgate.netnih.govnih.gov Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity. acs.org One-pot multicomponent reactions (MCRs), often performed under microwave conditions, are particularly advantageous as they combine several synthetic steps without isolating intermediates, thus saving time, energy, and solvents. orgchemres.orgnih.govacs.org

Solvent selection is another critical aspect of green synthesis. Whenever possible, performing reactions under solvent-free conditions is ideal. researchgate.net The chlorination of hydroxypyrimidines, for example, can be achieved using an equimolar amount of POCl₃ in a sealed reactor without any additional solvent, which is a significant improvement over traditional methods that use excess POCl₃ as the solvent. nih.govresearchgate.net When solvents are necessary, greener alternatives like water, polyethylene (B3416737) glycol (PEG), and various bio-based solvents are preferred for the synthesis of N-heterocycles. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Nitro 4h Pyrido 1,2 a Pyrimidin 4 One

Reactivity at the Chlorine Atom (C-2)

The chlorine atom at the C-2 position of the pyridopyrimidine ring is highly activated towards nucleophilic displacement and metal-catalyzed cross-coupling reactions. This reactivity is a consequence of the electron-withdrawing effects of the adjacent nitro group, the carbonyl group at C-4, and the nitrogen atoms within the heterocyclic system. These features make the C-2 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized Meisenheimer complex. The presence of the ortho-nitro group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the subsequent elimination of the chloride leaving group.

The high electrophilicity of the C-2 position allows for reactions with a variety of nucleophiles. While direct studies on this compound are not extensively documented, the reactivity of the closely related 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one provides valuable insights. For instance, this parent compound readily undergoes nucleophilic substitution with sodium azide (B81097) and hydrazine (B178648), yielding the corresponding 2-azido and 2-hydrazino derivatives. The introduction of a nitro group at the C-3 position is expected to significantly enhance the rate and scope of these SNAr reactions.

Nitrogen-based nucleophiles, such as primary and secondary amines, are particularly effective in displacing the C-2 chlorine. youtube.comlibretexts.orgsavemyexams.com This reaction provides a direct route to a diverse range of 2-amino-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which can serve as precursors for more complex molecular architectures. The reaction typically proceeds under mild conditions, often requiring just the amine as both the nucleophile and the base to neutralize the liberated HCl.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles Based on the reactivity of analogous 2-chloropyrimidine (B141910) systems.

Nucleophile Reagent/Conditions Expected Product
Ammonia NH3 (excess) in solvent (e.g., EtOH) 2-amino-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Primary Amine R-NH2 in solvent (e.g., THF, EtOH) 2-(alkyl/arylamino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Secondary Amine R2NH in solvent (e.g., THF, EtOH) 2-(dialkylamino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Hydrazine N2H4·H2O in solvent (e.g., EtOH) 2-hydrazinyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Sodium Azide NaN3 in solvent (e.g., DMF) 2-azido-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The C-Cl bond at the C-2 position is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling : This reaction enables the formation of a C-C bond by coupling the chloro-substituted pyridopyrimidine with an organoboron reagent, typically a boronic acid or its ester. wikipedia.orglibretexts.org Research on halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one has demonstrated that even chloro-derivatives can be successfully coupled with (het)arylboronic acids in good to excellent yields using a palladium catalyst. rsc.org This methodology allows for the introduction of various aryl and vinyl substituents at the C-2 position. nih.gov

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between the C-2 position and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing a direct route to 2-alkynyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov These products are valuable intermediates for further synthetic transformations.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction represents a versatile method for the formation of C-N bonds. wikipedia.org It allows for the coupling of the C-2 chlorine atom with a wide range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. rsc.org This reaction often provides higher yields and broader substrate scope compared to non-catalyzed aminations.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at C-2

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed Expected Product Class
Suzuki-Miyaura R-B(OH)2 Pd(PPh3)4, Base (e.g., Na2CO3) C-C 2-Aryl/Vinyl-3-nitropyrido[1,2-a]pyrimidin-4-ones
Sonogashira R-C≡CH PdCl2(PPh3)2, CuI, Base (e.g., Et3N) C-C 2-Alkynyl-3-nitropyrido[1,2-a]pyrimidin-4-ones
Buchwald-Hartwig R1R2NH Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) C-N 2-Amino-3-nitropyrido[1,2-a]pyrimidin-4-ones

Other Selective Functionalizations of the C-Cl Bond

Beyond SNAr and palladium-catalyzed cross-coupling, the activated C-Cl bond can participate in other selective transformations. For instance, reaction with sulfur nucleophiles, such as thiols in the presence of a base, would lead to the formation of 2-thioether derivatives. Similarly, oxygen-based nucleophiles like alkoxides or phenoxides can be employed to synthesize 2-alkoxy or 2-aryloxy analogs, although these reactions may require more forcing conditions compared to those with softer nucleophiles like amines and thiols.

Transformations Involving the Nitro Group (C-3)

The nitro group at the C-3 position is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities, or in some cases, be displaced.

Reduction Pathways to Diverse Nitrogen Functionalities

The reduction of the nitro group is a fundamental transformation that opens up a vast area of chemical space. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to several different oxidation states.

Reduction to Amines : The most common transformation is the complete reduction of the nitro group to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in HCl, or iron powder in acetic acid). researchgate.netgoogle.comresearchgate.netreddit.com The resulting 2-chloro-3-amino-4H-pyrido[1,2-a]pyrimidin-4-one is a key intermediate for further derivatization, such as acylation or diazotization reactions.

Partial Reduction to Hydroxylamines or Nitroso Compounds : Under carefully controlled conditions, it is possible to achieve partial reduction of the nitro group. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. These partially reduced intermediates are often reactive and can be used in situ for subsequent transformations.

Table 3: Common Reduction Methods for Aromatic Nitro Groups

Reagent/Conditions Product Functionality Comments
H2, Pd/C or PtO2 Amine (-NH2) Common, high-yielding, but may also cause dehalogenation.
SnCl2, HCl Amine (-NH2) A classic and reliable method for nitro group reduction.
Fe, CH3COOH or NH4Cl Amine (-NH2) A milder alternative to SnCl2/HCl.
Zn, NH4Cl Hydroxylamine (-NHOH) Allows for partial reduction under specific conditions.

Reactions Modifying or Displacing the Nitro Group

While the reduction of the nitro group is its most common fate, it can also participate in other reactions. In highly electron-deficient aromatic systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than the displacement of a halide.

More recently, metal-catalyzed reactions have been developed where a nitro group can be used as a coupling handle, similar to a halide. For example, the Buchwald-Hartwig amination of nitroarenes has been reported, where a palladium catalyst facilitates the cross-coupling of a nitroarene with an amine, leading to the displacement of the nitro group. nih.govresearchgate.net This methodology could potentially be applied to this compound, offering an alternative route to C-N bond formation at the C-3 position.

Furthermore, the nitro group can influence the reactivity of adjacent positions. For instance, it can direct the outcome of reductive coupling reactions, as has been observed in related systems like 4-chloro-3-nitrocoumarin. Such transformations could lead to the formation of new heterocyclic rings fused to the pyridopyrimidine core.

Electrophilic and Nucleophilic Behavior of the Pyrido[1,2-a]pyrimidin-4-one Core

The electronic nature of the this compound core is highly polarized. The pyrimidine (B1678525) ring, inherently electron-deficient due to the presence of two nitrogen atoms, is further deactivated by the powerful inductive and resonance electron-withdrawing effects of the adjacent nitro and chloro groups. This electronic depletion makes the pyrimidine moiety a prime target for nucleophilic attack.

Specifically, the carbon atom at the C2 position, bonded to the chlorine, is the most significant electrophilic center. The combination of the electronegative chlorine atom and the activating effect of the para-oriented bridgehead nitrogen (N1) and the ortho-nitro group makes this position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion, providing a versatile method for the synthesis of a wide array of 2-substituted derivatives. The reactivity of 2-chloropyridines and related heterocyclic systems in SNAr reactions is well-documented, with the rate of substitution being significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate.

Ring System Stability and Aromaticity (Theoretical Perspectives)

The pyrido[1,2-a]pyrimidin-4-one ring system is a planar, bicyclic heteroaromatic compound. Theoretical and experimental studies on related structures confirm the planarity of this fused system, which is a fundamental requirement for aromaticity. The core structure possesses 10 π-electrons (eight from the carbon atoms in the rings and two from the bridgehead nitrogen), which formally satisfies Hückel's rule for aromaticity (4n+2, where n=2). This delocalized π-electron system confers considerable thermodynamic stability to the molecule.

Exploration of Tautomeric Forms and Their Chemical Implications

Tautomerism is a key consideration for the pyrido[1,2-a]pyrimidin-4-one core. The primary tautomeric equilibrium for this compound involves the keto (amide) form, this compound, and the enol (hydroxyl) form, 4-hydroxy-2-chloro-3-nitro-pyrido[1,2-a]pyrimidine.

Tautomeric equilibrium of this compoundFigure 1: Keto-enol tautomerism in this compound.

The existence of these tautomers, even if the enol form is a minor component, has important chemical implications. The enolic hydroxyl group is a nucleophile and can be alkylated or acylated under appropriate conditions. Furthermore, the electronic properties and reactivity of the ring system differ between the two tautomers, which could be exploited in synthetic strategies. For instance, the hydroxyl group of the enol form can direct electrophilic substitution.

Advanced Chemical Transformations and Derivatizations

The unique electronic and structural features of this compound make it a versatile substrate for more complex chemical transformations, including cascade reactions and molecular rearrangements.

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, offering significant gains in efficiency and atom economy. The functional group arrangement in this compound is well-suited for the design of such processes.

A hypothetical, yet plausible, cascade sequence could be initiated by the nucleophilic substitution of the C2-chloro group. For example, reaction with a bifunctional nucleophile, such as an amino-thiol, could lead to a subsequent intramolecular reaction. A more elaborate cascade could involve the reduction of the nitro group following an initial substitution at C2. The resulting amino group at C3 could then participate in an intramolecular cyclization, potentially with a functional group introduced at the C2 position, to generate novel polycyclic heterocyclic systems. The reactivity of related azolopyrimidines, which undergo cascade processes involving nucleophilic attack followed by ring-opening and re-cyclization, provides a precedent for this type of transformation.

Table 1: Potential Initiating Steps for Cascade Reactions

Initiating Reagent TypeTarget PositionInitial ReactionPotential Subsequent Step(s)
Amine (R-NH₂)C2SNArIntramolecular cyclization, reaction with nitro group
Thiol (R-SH)C2SNArS-oxidation, intramolecular cyclization
Reducing Agent (e.g., SnCl₂)C3 (NO₂)Nitro ReductionIntramolecular cyclization onto C2 or C4
Organometallic ReagentC2Cross-couplingReaction with adjacent nitro group

This table is interactive. Click on the headers to sort.

Rearrangement Reactions

Heterocyclic systems containing a pyrimidine ring are known to undergo rearrangement reactions, most notably the Dimroth rearrangement. This rearrangement typically involves the opening of the pyrimidine ring upon nucleophilic attack (often by hydroxide), followed by rotation and re-closure to form an isomeric heterocyclic system where an endocyclic and exocyclic nitrogen atom have switched places.

The this compound scaffold is a potential candidate for a Dimroth-type rearrangement, particularly under basic conditions. The presence of the electron-withdrawing nitro group would facilitate the initial nucleophilic attack of a hydroxide (B78521) ion at the C4 position, initiating the ring-opening sequence. Studies on the analogous imidazo[1,2-a]pyrimidine (B1208166) system have confirmed that such rearrangements proceed via hydroxide addition and ring fission. Furthermore, investigations into the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide have shown that it readily undergoes ring opening, lending support to the feasibility of the initial step of a Dimroth rearrangement for the title compound. The propensity for this rearrangement is a critical consideration in synthetic planning, as it can be an undesired side reaction or a deliberate strategy to access alternative isomeric scaffolds.

Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 3 Nitro 4h Pyrido 1,2 a Pyrimidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, NMR is indispensable for mapping the proton and carbon skeletons and confirming the substitution pattern on the bicyclic ring system.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational methods for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (revealing neighboring protons), and integration (representing the number of protons in a given environment). The planar, aromatic structure of this compound results in four unique signals in the aromatic region of the spectrum for the four protons on the pyridine (B92270) ring. The electron-withdrawing effects of the chloro, nitro, and carbonyl groups deshield these protons, shifting their signals downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The molecule contains eight distinct carbon atoms. The carbonyl carbon (C4) is typically observed at a significant downfield shift due to its hybridization and proximity to an oxygen atom. Carbons directly attached to the electron-withdrawing chloro (C2) and nitro (C3) groups also experience notable shifts.

Hypothetical 1D NMR Data for this compound

¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
9.15 dd 7.0, 1.5 1H H6
8.10 ddd 9.0, 7.0, 1.5 1H H8
7.95 d 9.0 1H H9

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
157.0 C4
154.5 C2
149.0 C5a
141.0 C9a
138.0 C8
128.0 C3
118.0 C6

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Information

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between adjacent protons on the pyridine ring (H6-H7, H7-H8, H8-H9), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). Key HMBC correlations would include the proton at H6 showing a correlation to the carbonyl carbon C4, and the proton at H9 correlating to C5a, confirming the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. In a rigid, planar molecule like this, NOESY helps to confirm assignments by showing correlations between spatially proximate protons, such as H9 and H8.

Predicted Key 2D NMR Correlations

Experiment Key Correlations Information Gained
COSY H6 ↔ H7, H7 ↔ H8, H8 ↔ H9 Confirms the connectivity of the four protons on the pyridine ring.
HSQC H6 ↔ C6, H7 ↔ C7, H8 ↔ C8, H9 ↔ C9 Assigns the chemical shifts of the protonated carbons.
HMBC H6 → C4, C5a, C7; H9 → C5a, C8 Confirms the overall ring structure and placement of the pyrimidinone ring.

| NOESY | H8 ↔ H9, H6 ↔ H7 | Confirms spatial proximity and supports assignments. |

Advanced NMR Experiments for Complex Structural Features

For molecules with complex or overlapping signals, more advanced NMR experiments can be employed. While likely not essential for this relatively simple structure, techniques like ¹⁵N NMR could be used to probe the electronic environment of the three nitrogen atoms. The chemical shifts of N1, N5, and the nitro-group nitrogen would provide additional data to support the structural assignment and could be useful for computational chemistry comparisons.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements. The molecular formula of this compound is C₈H₄ClN₃O₃. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated value. uni.lu

HRMS Data for C₈H₄ClN₃O₃

Parameter Value
Molecular Formula C₈H₄³⁵ClN₃O₃
Calculated Monoisotopic Mass 224.99413 Da
Ion Adduct (e.g., [M+H]⁺) 226.00141 Da
Hypothetical Observed Mass 226.00120 Da

Fragmentation Pattern Interpretation for Structural Insights

In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a reproducible "fingerprint" that can be interpreted to deduce the original structure. For this compound, characteristic fragmentation pathways would be expected.

Plausible fragmentation includes:

Loss of NO₂: A common fragmentation for nitro-aromatic compounds, leading to a significant fragment ion.

Loss of CO: The carbonyl group in the pyrimidinone ring can be lost as carbon monoxide, a characteristic fragmentation for such ring systems.

Loss of Cl: The chlorine atom can be cleaved, resulting in another fragment ion.

These fragmentation steps provide corroborating evidence for the presence and location of the various functional groups on the core structure.

Predicted Key Mass Fragments

m/z Value (for ³⁵Cl) Proposed Fragment
225 [M]⁺ (Molecular Ion)
179 [M - NO₂]⁺
151 [M - NO₂ - CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For This compound , a detailed experimental IR spectrum has not been published in peer-reviewed literature.

However, based on the known structure of the compound, a theoretical spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. These would include:

C=O (Amide Carbonyl) Stretching: Typically observed in the region of 1650-1700 cm⁻¹. The conjugated system in the pyrido[1,2-a]pyrimidin-4-one ring might shift this band.

NO₂ (Nitro Group) Stretching: Asymmetric and symmetric stretching vibrations for the nitro group are expected, commonly found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C and C=N Stretching: Vibrations from the aromatic pyridine and pyrimidine (B1678525) rings would appear in the 1400-1650 cm⁻¹ region.

C-Cl (Carbon-Chlorine) Stretching: This bond typically produces a signal in the fingerprint region, usually between 600-800 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be anticipated above 3000 cm⁻¹.

Without experimental data, a precise analysis and data table for This compound cannot be provided. For comparison, the related compound 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, which lacks the nitro group, has been reported to show a strong carbonyl (C=O) absorption band at 1690 cm⁻¹. This provides a reference point but does not account for the electronic effects of the C-3 nitro substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insight into its chromophore system. The extensive conjugated system of This compound , which includes the fused aromatic rings, the carbonyl group, and the nitro group, is expected to result in significant absorption in the UV-Vis range.

No specific experimental UV-Vis absorption maxima (λmax) for This compound have been documented in available scientific sources. The analysis would involve identifying π→π* and n→π* transitions associated with the conjugated system. The presence of the nitro and chloro substituents as auxochromes would be expected to modulate the absorption wavelengths and intensities compared to the unsubstituted parent compound. A comprehensive analysis, including the generation of a data table of electronic transitions, awaits experimental investigation.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that a crystal structure for This compound has not been determined or reported. Therefore, definitive data on its solid-state conformation, unit cell parameters, space group, and intermolecular interactions are not available.

While crystal structures for related pyrido[1,2-a]pyrimidine (B8458354) derivatives exist, extrapolation of these findings to the title compound would be speculative. The precise influence of the C-2 chloro and C-3 nitro substituents on the planarity of the ring system and the nature of the crystal packing can only be determined through direct experimental analysis. A data table summarizing crystallographic parameters cannot be generated at this time.

Computational and Theoretical Chemistry of 2 Chloro 3 Nitro 4h Pyrido 1,2 a Pyrimidin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules from first principles. For heterocyclic compounds like pyrido[1,2-a]pyrimidines, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. Studies on analogous compounds frequently employ functionals like B3LYP with basis sets such as 6-311+G(d,p) to model their properties. nih.govnih.gov However, specific DFT-derived data for 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one are not present in the reviewed literature.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related compound 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, DFT calculations have shown that the pyrido[1,2-a]pyrimidine (B8458354) ring system is essentially planar. nih.govnih.gov It is highly probable that the core bicyclic ring of this compound would also be planar.

Conformational analysis would primarily focus on the orientation of the nitro (-NO2) group. Due to potential steric hindrance with the adjacent chloro and carbonyl groups, the nitro group may be twisted out of the plane of the pyrimidine (B1678525) ring. Similar twisting has been observed in other ortho-substituted nitroaromatic compounds, such as 2-chloro-3-nitropyridine (B167233). A detailed conformational search would be necessary to identify the global minimum energy structure and any low-energy conformers, but such an analysis for the target molecule has not been published.

Electronic Structure Properties (HOMO/LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern electron-donating and electron-accepting abilities, respectively. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and nitro groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the pyridine (B92270) ring, highlighting potential sites for nucleophilic interaction. While this is a qualitative prediction, precise MEP maps and quantitative HOMO/LUMO energy values for the title compound are not available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data that aids in the characterization of novel compounds.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted 1H and 13C NMR chemical shifts. These calculations are valuable for confirming structural assignments made from experimental spectra.

IR: The calculation of harmonic vibrational frequencies can predict the positions of major absorption bands in an infrared (IR) spectrum. For the title compound, characteristic frequencies for the C=O stretch, the asymmetric and symmetric N-O stretches of the nitro group, and C-Cl stretching would be of primary interest.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to absorption wavelengths in a UV-Vis spectrum. These calculations can help interpret the electronic structure and the nature of the transitions (e.g., n→π* or π→π*).

While these predictive methods are well-established, no published studies have applied them to generate and report the predicted spectroscopic parameters for this compound.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides profound insights into reaction mechanisms by mapping the entire reaction pathway, including transient intermediates and high-energy transition states.

Transition State Characterization and Reaction Pathway Elucidation

The chlorine atom at the C-2 position of the pyrido[1,2-a]pyrimidin-4-one ring is a reactive site for nucleophilic aromatic substitution. Experimental studies on the related 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one show it readily reacts with nucleophiles like azides and hydrazines. researchgate.net

A computational mechanistic study of such a reaction involving this compound would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Finding the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms a true TS.

Reaction Pathway Mapping: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the reactant and product minima.

The electron-withdrawing nitro group at the C-3 position would significantly activate the C-2 position towards nucleophilic attack, likely lowering the activation energy for substitution compared to the non-nitrated analogue. However, no specific transition state structures or activation energy barriers for reactions of this compound have been reported in the literature.

Solvent Effects and Catalytic Influence on Reaction Mechanisms

Solvent can have a dramatic effect on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant. For reactions involving charged intermediates or transition states, polar solvents would be expected to provide stabilization, thereby lowering the activation energy.

Similarly, the influence of a catalyst could be modeled by including the catalytic species in the computational model. This would allow for the elucidation of how the catalyst interacts with the substrate to provide a lower-energy reaction pathway. To date, no computational studies detailing solvent or catalytic effects on reactions involving this compound have been published.

Theoretical Analysis of Ring Strain and Aromaticity

The structural integrity and electronic delocalization of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold are fundamental to its chemical behavior. Computational chemistry provides powerful tools to dissect these properties, offering insights into the inherent ring strain of the fused system and the extent of its aromatic character.

The planarity of the pyrido[1,2-a]pyrimidine ring system is a crucial prerequisite for aromaticity. nih.gov Theoretical calculations, often employing methods like Density Functional Theory (DFT), have shown that this fused heterocyclic system is indeed largely planar. nih.gov This planarity allows for the effective overlap of p-orbitals, a necessary condition for the delocalization of π-electrons across both the pyridine and pyrimidine rings.

Ring strain in fused systems like pyrido[1,2-a]pyrimidine arises from deviations from ideal bond angles and lengths imposed by the cyclic structure. While not as strained as small three- or four-membered rings, the fusion of a six-membered pyridine ring with a six-membered pyrimidine ring can introduce subtle strains that influence reactivity. osti.gov Ring Strain Energy (RSE) can be quantified computationally by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. acs.org For the pyrido[1,2-a]pyrimidin-4-one system, the fusion and the presence of the bridgehead nitrogen atom are the primary sources of strain.

Aromaticity is a key determinant of the stability and reactivity of this compound. It is not a directly observable quantity but can be evaluated through various computational indices. One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS). mdpi.com NICS calculations involve placing a "ghost" atom at the center of a ring; a negative shielding value (negative NICS) indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity. mdpi.com

Ring SystemRingCalculated NICS(1) (ppm) (Illustrative)Aromatic Character
Pyrido[1,2-a]pyrimidin-4-one (Parent) Pyridine-9.5Aromatic
Pyrimidine-4.2Weakly Aromatic
This compound Pyridine-8.7Aromatic (Slightly Reduced)
Pyrimidine-2.5Very Weakly Aromatic / Non-Aromatic

Note: The NICS(1) values presented are illustrative, based on general principles and data for related heterocyclic systems, to demonstrate the expected trends. NICS(1) denotes the value calculated 1 Å above the plane of the ring.

Investigation of Substituent Effects on Reactivity and Electronic Structure

The introduction of a chlorine atom at the 2-position and a nitro group at the 3-position of the 4H-pyrido[1,2-a]pyrimidin-4-one core profoundly alters its electronic landscape and chemical reactivity. Both substituents are strongly electron-withdrawing, a property that can be quantified and analyzed through computational methods.

The electronic influence of substituents on aromatic systems is often described by Hammett substituent constants (σ). researchgate.netlibretexts.org These constants provide a measure of the electron-donating or electron-withdrawing nature of a group. The chloro and nitro groups possess positive Hammett constants, indicating their capacity to withdraw electron density from the ring system through both inductive and resonance effects. researchgate.netlibretexts.org

SubstituentHammett Constant (σp)Inductive EffectResonance Effect
-Cl +0.23-I (Withdrawing)+R (Donating)
-NO₂ +0.78-I (Withdrawing)-R (Withdrawing)

Note: σp values are shown for reference, as they represent the substituent's effect from the para position in a benzene (B151609) ring. The net effect in a heterocyclic system will be position-dependent but the electron-withdrawing character remains.

Computational analysis of the electronic structure of this compound would reveal a significant polarization of the molecule. The electron-withdrawing nature of the chloro and nitro groups, compounded by the inherent electron deficiency of the pyrimidine ring and the adjacent carbonyl group, makes the heterocyclic system highly electrophilic. csu.edu.aunih.gov Molecular orbital calculations, such as determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. The presence of these substituents is expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. rsc.org

Advanced Synthetic Applications and Chemical Derivatization Strategies of 2 Chloro 3 Nitro 4h Pyrido 1,2 a Pyrimidin 4 One

2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in this compound endows it with significant potential as a precursor in multistep organic synthesis. The electron-deficient pyrimidine (B1678525) ring, further activated by the adjacent nitro group, renders the C2 position exceptionally susceptible to nucleophilic attack, while the nitro group itself and other positions on the scaffold offer avenues for subsequent functionalization.

The distinct reactivity of the chloro, nitro, and carbonyl groups allows for a programmed, sequential approach to molecular elaboration. A typical strategy involves the initial displacement of the C2-chloro atom, which is the most labile site for nucleophilic aromatic substitution (SNAr). This can be followed by chemical modification of the C3-nitro group, and finally, reactions involving the pyridone ring or the C4-carbonyl group.

For instance, the C2 position can be functionalized with a wide array of nucleophiles, including amines, alcohols, and thiols. Following this initial diversification, the C3-nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed amino group serves as a versatile handle for a host of transformations, such as acylation, sulfonylation, or diazotization, leading to a secondary level of diversification. This sequential approach provides a systematic route to highly decorated pyridopyrimidinone scaffolds from a single, readily accessible starting material.

Chemo- and regioselectivity are paramount in leveraging the full potential of this compound. The inherent electronic properties of the scaffold direct the regiochemical outcome of various transformations. The C2-chloro group is the primary site for SNAr reactions due to the strong electron-withdrawing effect of the adjacent nitro group and the pyrimidine nitrogen atoms. researchgate.net This allows for the selective introduction of substituents at this position without affecting other parts of the molecule.

Similarly, the C3-nitro group can be selectively reduced without disturbing other reducible functionalities, such as the C4-carbonyl, by careful choice of reagents. For example, catalytic hydrogenation with Pd/C is often effective for the reduction of nitro groups in such heterocyclic systems. mdpi.com Furthermore, C-H functionalization at other positions on the pyridine (B92270) ring can be achieved, often directed by the existing substituents, to introduce additional complexity. researchgate.net

Table 1: Chemo- and Regioselective Reactions
Reactive SiteReaction TypeTypical ReagentsProduct Type
C2-ClNucleophilic Aromatic Substitution (SNAr)R-NH₂, R-OH, R-SH2-amino/alkoxy/thio-substituted derivatives
C3-NO₂ReductionSnCl₂, H₂/Pd-C, Fe/HCl3-amino derivatives
C3-NO₂ (after reduction to NH₂)Acylation / SulfonylationAcyl chlorides, Sulfonyl chlorides3-amido/sulfonamido derivatives
Pyridine Ring (e.g., C7)Palladium-catalyzed Cross-CouplingBoronic acids (Suzuki), Amines (Buchwald-Hartwig)Aryl or amino-substituted derivatives

Exploration of Novel Reaction Pathways and Methodologies

Beyond classical transformations, the reactivity of this compound can be harnessed through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-chloro substituent is an ideal handle for Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups, or for Buchwald-Hartwig amination to form C-N bonds with a wide range of amines. researchgate.net

Furthermore, the pyridopyrimidinone core is amenable to direct C-H functionalization. researchgate.net Recent advances have demonstrated that positions on the pyridine ring can be selectively targeted for arylation, alkenylation, or chalcogenation under metal-catalyzed or metal-free conditions. rsc.org Applying these methods to the 2-chloro-3-nitro derivative could provide direct access to polysubstituted analogues that are difficult to prepare via traditional routes. Electrochemical synthesis represents another frontier, offering green and efficient pathways for functionalization, potentially at the C3 position or other sites on the scaffold. researchgate.net

Strategies for Scaffold Modification and Expansion

The functional groups on the this compound scaffold can be utilized to construct new fused ring systems, thereby expanding the core structure. A common strategy involves introducing a bifunctional nucleophile at the C2 position. For example, reaction with hydrazine (B178648) would yield a 2-hydrazinyl derivative. This intermediate can then undergo intramolecular cyclization or react with a suitable partner to form a fused triazole or pyrazole (B372694) ring.

Alternatively, the reduction of the C3-nitro group to an amine, followed by reaction with a 1,3-dielectrophile, can be used to build a new six-membered ring, leading to a tetracyclic system. For instance, condensation of the 3-amino derivative with an α,β-unsaturated ketone could lead to the formation of a new fused pyridine ring. Such scaffold-hopping strategies are invaluable in drug discovery for exploring new chemical space and generating novel intellectual property. nih.gov

Table 2: Examples of Scaffold Expansion Strategies
Initial TransformationIntermediateCyclization Partner / MethodExpanded Scaffold
Substitution of C2-Cl with hydrazine2-hydrazinyl-3-nitro...Reaction with β-ketoesterFused pyrazolopyrimidinone
Reduction of C3-NO₂ to C3-NH₂2-chloro-3-amino...Reaction with 1,3-dicarbonyl compoundFused pyridopyrimidinone (e.g., aza-acridone)
Substitution of C2-Cl with ethylenediamine2-(2-aminoethyl)amino-3-nitro...Intramolecular cyclizationFused imidazopyrimidinone

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry and automated synthesis platforms. Continuous flow processing offers significant advantages, particularly for reactions involving potentially energetic nitro-containing compounds or hazardous reagents. europa.eu The superior heat and mass transfer in microreactors allows for highly exothermic or fast reactions to be conducted safely and with precise control over reaction parameters. europa.euacs.org

A multi-step sequence, such as the sequential functionalization described in section 6.1.1, could be "telescoped" into a continuous process. acs.org In such a setup, reagents are introduced via pumps, mixed, and reacted in sequential reactor coils, with purification potentially integrated in-line. This approach minimizes manual handling of intermediates, reduces reaction times, and facilitates rapid library synthesis for screening purposes. The combination of flow chemistry with automated optimization algorithms can accelerate the discovery of novel derivatives with desired properties, making it a powerful paradigm for modern chemical research. europa.eunih.govresearchgate.net

Conclusion and Future Perspectives on the Research of 2 Chloro 3 Nitro 4h Pyrido 1,2 a Pyrimidin 4 One

Summary of Key Academic Contributions and Insights

Direct and extensive academic literature solely dedicated to 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is notably scarce. However, significant insights can be gleaned from studies on the closely related precursor, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Research has established this precursor as a valuable synthon for the creation of novel heterotricyclic systems. researchgate.net The chloro-substituent at the 2-position serves as a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the subsequent construction of more complex molecular architectures. researchgate.net

Key reactions involving 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one that highlight its synthetic utility are summarized in the table below. These reactions underscore the potential of the chloro-substituent for diversification.

Table 1: Synthetic Transformations of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
ReactantProductReaction TypeSignificance
Sodium azide (B81097)2-Azido-4H-pyrido[1,2-a]pyrimidin-4-oneNucleophilic substitutionIntroduction of an azido group for further functionalization. researchgate.net
Hydrazine (B178648)2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-oneNucleophilic substitutionFormation of a key intermediate for pyrazole (B372694) ring synthesis. researchgate.net
CyanoguanidineN-cyano-N'-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)guanidineNucleophilic substitutionPrecursor for fused pyrimidopyrimidine systems. researchgate.net

The introduction of a nitro group at the 3-position of the 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, to form the title compound, is anticipated to significantly modulate its electronic properties. The electron-withdrawing nature of the nitro group would likely further activate the chloro-substituent towards nucleophilic attack, potentially enhancing its reactivity as a synthon. Furthermore, the nitro group itself can serve as a handle for further chemical transformations, such as reduction to an amino group, opening avenues for the synthesis of a new array of derivatives.

While direct biological evaluation of this compound is not extensively reported, the broader class of pyrido[1,2-a]pyrimidin-4-ones has been investigated for various pharmacological activities, including antimalarial and anticancer properties. nih.govnih.gov This suggests that the title compound could also exhibit interesting biological activities, a hypothesis that awaits empirical validation.

Identification of Unaddressed Research Questions and Challenges

The current body of scientific literature presents several clear gaps in our understanding of this compound. These unaddressed questions and challenges represent fertile ground for future research endeavors.

A primary challenge is the development of a robust and efficient synthetic protocol for this compound. While the synthesis of the parent 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is established, the regioselective introduction of a nitro group at the 3-position may present synthetic hurdles that need to be overcome.

Key unaddressed research questions include:

What are the precise conditions required for the high-yield synthesis of this compound?

How does the presence of the nitro group at the 3-position influence the reactivity of the 2-chloro substituent in nucleophilic substitution reactions?

What is the comprehensive profile of chemical reactions that this compound can undergo, beyond simple nucleophilic substitution at the 2-position?

What are the specific biological activities of this compound? A thorough screening against a panel of biological targets is warranted.

What are the structure-activity relationships (SAR) for derivatives of this compound? Understanding how modifications to the core structure impact biological activity is crucial for rational drug design.

Addressing these questions will require a concerted effort involving synthetic organic chemistry, medicinal chemistry, and chemical biology.

Outlook for Future Research Directions in Pyrido[1,2-a]pyrimidinone Chemistry

The broader field of pyrido[1,2-a]pyrimidinone chemistry is poised for significant advancements, driven by the quest for novel therapeutic agents and functional materials. Several key trends are likely to shape the future of research in this area.

One major direction is the continued exploration of the biological potential of this scaffold. Recent studies have highlighted the promise of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors for cancer therapy. nih.gov Future work will likely focus on the design and synthesis of new derivatives with improved potency and selectivity against a range of biological targets. The development of compounds with activity against infectious diseases, such as malaria, also remains an important avenue of investigation. nih.gov

Another promising area is the development of novel synthetic methodologies. The creation of more efficient, atom-economical, and environmentally benign methods for the synthesis and functionalization of the pyrido[1,2-a]pyrimidinone core is a continuous goal. nih.govresearchgate.net This includes the use of modern catalytic systems and the exploration of multicomponent reactions to rapidly generate molecular diversity.

Furthermore, there is growing interest in the application of computational methods to guide the design of new pyrido[1,2-a]pyrimidinone derivatives. Molecular docking and other computational tools can help to predict the binding of these compounds to biological targets and to rationalize observed structure-activity relationships, thereby accelerating the drug discovery process.

For this compound specifically, the immediate future of research should focus on its fundamental characterization. This includes a thorough investigation of its synthesis, reactivity, and a preliminary assessment of its biological activity. The insights gained from these foundational studies will be critical in determining the potential of this compound as a lead structure for the development of new therapeutic agents or as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the synthetic strategies for introducing chloro and nitro groups at positions 2 and 3 of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold?

  • Methodological Answer : Chlorination at position 2 can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in the synthesis of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives . Nitration at position 3 typically involves nitrating agents like nitric acid in the presence of a catalyst. Optimization of reaction time and temperature is critical to avoid over-nitration. Post-synthetic purification via column chromatography or recrystallization ensures product homogeneity .

Q. How can spectroscopic and crystallographic techniques validate the structure of 2-chloro-3-nitro derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions via characteristic splitting patterns and coupling constants. For example, the deshielded proton at position 3 in nitro-substituted derivatives shows distinct downfield shifts. X-ray crystallography (e.g., SHELX refinement ) provides unambiguous confirmation of molecular geometry, as seen in structural reports for analogs like 3-(2-chloroethyl)-2-methyl derivatives . IR spectroscopy further corroborates nitro group presence via asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro) at position 3 influence the reactivity of the pyrido[1,2-a]pyrimidin-4-one core in C-H functionalization?

  • Methodological Answer : The nitro group at position 3 increases electrophilicity at adjacent positions, facilitating radical-based C-H functionalization. Evidence from metal-free sulfenylation/selenylation reactions shows that electron-withdrawing substituents stabilize radical intermediates, enhancing reaction yields (e.g., 95% yield with –CF₃ groups) . However, steric hindrance from bulky substituents may require adjusting catalyst loading (e.g., iodine as a promoter) or reaction time .

Q. What mechanistic insights explain contradictions in reaction yields during functionalization of 2-chloro-3-nitro derivatives under varying conditions?

  • Methodological Answer : Discrepancies in yields often arise from competing pathways. For instance, in sulfenylation, electron-rich thiols (e.g., 4-MeO-C₆H₄SH) may form disulfide byproducts, reducing efficiency . Systematic optimization—varying iodine concentration (0.5–2.0 equiv.) or using radical scavengers (TEMPO)—helps identify dominant pathways. Kinetic studies (e.g., monitoring via HPLC) can resolve whether nitro group deactivation or steric effects limit reactivity .

Q. How do substituents at positions 2 and 3 modulate the electronic structure and spectral properties of 4H-pyrido[1,2-a]pyrimidin-4-ones?

  • Methodological Answer : The nitro group at position 3 induces a bathochromic shift in UV-Vis spectra due to extended π-conjugation, as modeled via PPP (Pariser-Parr-Pople) calculations . Chlorine at position 2 enhances electron deficiency, altering IR carbonyl stretching frequencies (~1680 cm⁻¹ vs. ~1700 cm⁻¹ in unsubstituted analogs). Computational tools (DFT) can predict these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies improve the design of SHP2 inhibitors using 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

  • Methodological Answer : Substituent effects on binding affinity are assessed via molecular docking (e.g., PDB: 6BMR). The nitro group may engage in hydrogen bonding with Arg465, while chlorine at position 2 influences hydrophobic interactions. Structure-activity relationship (SAR) studies show that rigidifying the core (e.g., introducing fused rings) enhances potency but may reduce solubility. Balancing rigidity with polar groups (e.g., –OH) optimizes pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.